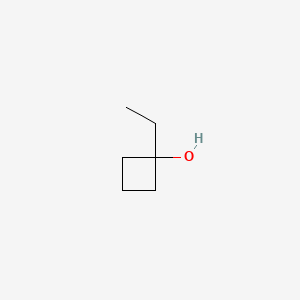

Cyclobutanol, 1-ethyl-

Description

Significance of Cyclobutane (B1203170) Ring Systems in Contemporary Chemical Research

Cyclobutane rings are foundational structural motifs in a variety of natural products, including terpenes, steroids, and fatty acids. nih.gov Despite their inherent ring strain, which makes their formation challenging, this very strain renders them highly useful in organic synthesis. baranlab.orgresearchgate.net The unique puckered structure of cyclobutanes offers advantages in medicinal chemistry, such as improved metabolic stability and binding efficiency. ru.nl Consequently, cyclobutane derivatives are increasingly investigated as isosteres for more common structural units in drug development. ru.nl The ability of the cyclobutane ring to undergo selective C-C bond cleavage and ring expansion makes it a versatile building block for complex molecular architectures. researchgate.net

Structural Peculiarities and Intrinsic Ring Strain of 1-Ethylcyclobutanol

The defining feature of 1-ethylcyclobutanol is its cyclobutane core. The ideal bond angle for sp³ hybridized carbon atoms is 109.5°, but the geometric constraints of the four-membered ring force the internal bond angles to be significantly smaller, approximately 88°. chemistrytalk.org This deviation from the ideal tetrahedral geometry results in considerable angle strain, a form of potential energy stored within the molecule. chemistrytalk.orgwikipedia.org This ring strain is a combination of angle strain and torsional strain from eclipsing interactions of hydrogen atoms on adjacent carbons. baranlab.orglibretexts.org The presence of the ethyl and hydroxyl groups on the same carbon atom further influences the molecule's conformation and reactivity. The cyclobutane ring in such substituted compounds typically adopts a puckered or "butterfly" conformation to alleviate some of the torsional strain. baranlab.org

Historical Context and Evolution of Research on Cyclobutanol (B46151) Derivatives

The study of cyclobutane compounds dates back to the early 20th century, with the first synthesis of cyclobutane itself reported in 1907. wikipedia.orgnih.gov Early research focused on understanding the fundamental properties and reactivity of these strained ring systems. Over the decades, the development of new synthetic methodologies, such as [2+2] cycloadditions, has made a wide variety of substituted cyclobutanes, including cyclobutanol derivatives, more accessible. baranlab.orgresearchgate.net This has paved the way for exploring their applications in various fields. Initially, much of the interest in cyclobutanol derivatives was academic, centered on their unique reactivity driven by ring strain. researchgate.net More recently, research has shifted towards leveraging these properties for practical applications, particularly in medicinal chemistry and materials science. ru.nl

Current Research Frontiers and Unaddressed Challenges Pertaining to 1-Ethylcyclobutanol

Current research on 1-ethylcyclobutanol and related compounds is focused on several key areas. One major frontier is their application in medicinal chemistry, where the cyclobutane motif is being explored for its potential to improve the pharmacological profiles of drug candidates. nih.gov Studies have indicated that cyclobutanol derivatives can exhibit antimicrobial and anticancer properties. Another active area of research is the development of novel synthetic methods to access functionalized cyclobutanes with high stereoselectivity. nih.govresearchgate.net

Despite progress, challenges remain. The synthesis of complex, multi-substituted cyclobutanes can still be difficult. researchgate.net Furthermore, a deeper understanding of the metabolic pathways and potential toxicity of cyclobutane-containing compounds is necessary for their widespread use in pharmaceuticals. For 1-ethylcyclobutanol specifically, comparative studies on its catalytic behavior, thermal stability, and biological activity against its analogs are needed to fully unlock its potential applications.

Aims and Scope of Comprehensive Academic Investigation of 1-Ethylcyclobutanol

A thorough academic investigation of 1-ethylcyclobutanol aims to provide a complete picture of its chemical and physical properties, reactivity, and potential applications. This includes:

Synthesis and Characterization: Developing efficient and scalable synthetic routes to 1-ethylcyclobutanol and its derivatives. ontosight.ai This also involves detailed characterization using modern spectroscopic techniques.

Reactivity Studies: Exploring the diverse chemical transformations of 1-ethylcyclobutanol, such as oxidation, reduction, and substitution reactions, to understand the influence of the cyclobutane ring and its substituents on reactivity.

Computational Analysis: Employing computational chemistry to model the structure, conformation, and electronic properties of 1-ethylcyclobutanol, providing insights into its ring strain and reactivity. guidechem.com

Thermodynamic and Kinetic Studies: Quantifying the thermodynamic stability and kinetic parameters of reactions involving 1-ethylcyclobutanol to better predict its behavior under various conditions. researchgate.net

By addressing these areas, a comprehensive investigation can establish a solid foundation for the future development and application of this intriguing molecule.

Physicochemical Properties of Cyclobutanol, 1-ethyl-

| Property | Value |

| Molecular Formula | C₆H₁₂O |

| Molecular Weight | 100.16 g/mol nih.gov |

| CAS Number | 84256-19-9 chemnet.com |

| Boiling Point | 129°C at 760 mmHg chemnet.com |

| Density | 0.963 g/cm³ chemnet.com |

| Flash Point | 43.2°C chemnet.com |

| Refractive Index | 1.474 chemnet.com |

| Vapor Pressure | 4.68 mmHg at 25°C chemnet.com |

Spectroscopic Data of Cyclobutanol, 1-ethyl-

| Spectroscopy Type | Key Features |

| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet) and the cyclobutane ring protons. |

| ¹³C NMR | Resonances for the two carbons of the ethyl group and the four carbons of the cyclobutane ring, including the hydroxyl-bearing carbon. |

| IR Spectroscopy | A broad absorption band characteristic of the O-H stretching of the alcohol group, and C-H stretching and bending vibrations for the alkyl groups. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |

Structure

3D Structure

Properties

IUPAC Name |

1-ethylcyclobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O/c1-2-6(7)4-3-5-6/h7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQXBPTKCIMXYMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70233202 | |

| Record name | Cyclobutanol, 1-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70233202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84256-19-9, 20434-30-4 | |

| Record name | Cyclobutanol, 1-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084256199 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclobutanol, 1-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70233202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethylcyclobutan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1 Ethylcyclobutanol

Stereoselective and Enantioselective Synthesis Strategies

The creation of stereochemically defined centers is a cornerstone of modern organic synthesis. For a molecule like 1-ethylcyclobutanol, which possesses a chiral center at the carbinol carbon, the development of synthetic routes that can selectively produce one enantiomer over the other is of significant interest.

Asymmetric Reduction Protocols for Precursor Cyclobutanones

A primary strategy for the enantioselective synthesis of 1-ethylcyclobutanol would involve the asymmetric reduction of its corresponding prochiral ketone precursor, 1-ethylcyclobutanone. This approach relies on the use of chiral reducing agents or catalyst systems to control the facial selectivity of hydride delivery to the carbonyl group.

Oxazaborolidines (Corey-Bakshi-Shibata or CBS Catalysts): The CBS reduction is a powerful and widely used method for the enantioselective reduction of prochiral ketones. The catalyst, an oxazaborolidine, is typically derived from a chiral amino alcohol, such as (S)-prolinol. In the presence of a stoichiometric borane (B79455) source (e.g., borane-dimethyl sulfide (B99878) complex), the CBS catalyst coordinates to the carbonyl oxygen, directing the hydride attack to one face of the ketone.

For the synthesis of 1-ethylcyclobutanol, one would envision the reaction of 1-ethylcyclobutanone with a borane source in the presence of a catalytic amount of an appropriate CBS reagent. The choice of the (R)- or (S)-enantiomer of the catalyst would determine whether the (R)- or (S)-1-ethylcyclobutanol is obtained.

Ts-DENEB: Another effective catalyst system for the asymmetric reduction of ketones involves chiral diamine ligands, such as N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (Ts-DENEB), in combination with a ruthenium catalyst. This system is often employed in asymmetric transfer hydrogenation reactions, using a hydrogen source like formic acid or isopropanol. The chiral ligand environment around the ruthenium center dictates the stereochemical outcome of the reduction. While specific application to 1-ethylcyclobutanone is not documented, its success with other challenging ketone substrates suggests its potential.

The enantioselectivity of these catalytic reductions is highly dependent on the structure of the chiral ligand. For oxazaborolidine catalysts, modifications to the amino alcohol precursor can significantly impact the steric and electronic properties of the catalyst, thereby influencing the enantiomeric excess (ee) of the product. Key areas of modification include the substituents on the pyrrolidine (B122466) ring and the aryl groups attached to the carbinol center.

While asymmetric reduction methods are broadly applicable, their success can be substrate-dependent. The steric and electronic properties of the ketone influence its interaction with the chiral catalyst. For 1-ethylcyclobutanone, the relatively small and strained cyclobutyl ring, along with the ethyl group, would present a unique steric environment.

A potential limitation could be achieving high enantioselectivity due to the relatively small difference in steric bulk between the two sides of the carbonyl group within the cyclobutane (B1203170) ring. The flexibility of the four-membered ring could also impact the pre-organization of the substrate-catalyst complex, which is crucial for high levels of stereocontrol. Extensive screening of catalysts, ligands, and reaction conditions would likely be necessary to achieve high ee values for 1-ethylcyclobutanol.

Diastereoselective Synthesis via Directed Additions

An alternative approach to stereocontrol involves diastereoselective reactions. If a chiral auxiliary is present on the cyclobutane ring of the precursor, it can direct the addition of a nucleophile to the carbonyl group from a specific face. For instance, a chiral ester or amide group at a different position on the cyclobutane ring could chelate to a metal cation of an organometallic reagent (e.g., ethylmagnesium bromide or ethyllithium), directing the addition of the ethyl group from the same face as the auxiliary. Subsequent removal of the chiral auxiliary would yield enantioenriched 1-ethylcyclobutanol.

This strategy relies on the ability to install and remove the chiral auxiliary efficiently and without racemization. The conformational constraints of the cyclobutane ring could enhance the diastereoselectivity of such directed additions.

Enantiomeric Excess Determination and Optimization Methodologies

A critical aspect of any asymmetric synthesis is the accurate determination of the enantiomeric excess of the product. For 1-ethylcyclobutanol, the most common methods would involve chiral chromatography or NMR spectroscopy.

Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used technique for separating enantiomers. A sample of the synthesized 1-ethylcyclobutanol would be passed through an HPLC column containing a chiral stationary phase. The two enantiomers would interact differently with the chiral environment of the column, leading to different retention times. By integrating the areas of the two peaks in the resulting chromatogram, the ratio of the enantiomers, and thus the ee, can be accurately calculated.

NMR Spectroscopy with Chiral Shift Reagents or Derivatizing Agents: Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine enantiomeric purity. In the presence of a chiral shift reagent (e.g., a lanthanide complex), the enantiomers of 1-ethylcyclobutanol would form diastereomeric complexes, leading to the separation of corresponding signals in the NMR spectrum. Alternatively, the alcohol can be derivatized with a chiral agent (e.g., Mosher's acid chloride) to form diastereomeric esters. The non-equivalent protons or carbons in these diastereomers would exhibit distinct signals in the NMR spectrum, allowing for their quantification and the determination of the ee.

Optimization of the enantiomeric excess would involve a systematic variation of reaction parameters such as the choice of chiral catalyst or ligand, the solvent, the temperature, and the nature of the reducing agent or organometallic reagent. A design of experiments (DoE) approach could be employed to efficiently screen these variables and identify the optimal conditions for the stereoselective synthesis of 1-ethylcyclobutanol.

Absolute Configuration Assignment in Chiral Synthesis

The synthesis of enantiomerically pure 1-ethylcyclobutanol necessitates reliable methods for the assignment of its absolute configuration. In chiral synthesis, where a single enantiomer is selectively produced, determining the three-dimensional arrangement of atoms at the stereocenter is a critical step. nih.gov While specific studies on 1-ethylcyclobutanol are not prevalent, the absolute configuration of chiral alcohols is generally determined using a combination of spectroscopic techniques and chemical correlation.

One of the most powerful techniques is X-ray crystallography of a crystalline derivative. By converting the chiral alcohol into a crystalline solid, such as a derivative with a known chiral auxiliary, the precise spatial arrangement of its atoms can be determined. Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) using chiral solvating or derivatizing agents, can also be employed to differentiate between enantiomers and, in some cases, assign the absolute configuration by comparing the observed data with that of known standards.

The Cahn-Ingold-Prelog (CIP) priority rules are fundamental to assigning the (R) or (S) configuration to a chiral center. youtube.comlibretexts.orgyoutube.com The four groups attached to the stereocenter are ranked based on atomic number. For 1-ethylcyclobutanol, the stereocenter is the carbon atom bonded to the hydroxyl group. The priority of the substituents would be assigned as follows:

-OH (highest atomic number of the directly attached atom)

-CH2CH3 (ethyl group)

-CH2- (of the cyclobutane ring)

-CH2- (of the cyclobutane ring)

Further differentiation of the two methylene (B1212753) groups within the cyclobutane ring would be necessary based on the substitution pattern of the entire ring to assign a definitive R/S configuration.

Table 1: Methods for Absolute Configuration Assignment

| Method | Description | Application to 1-Ethylcyclobutanol |

| X-ray Crystallography | Determines the three-dimensional structure of a crystalline derivative. | Requires formation of a suitable crystalline derivative of 1-ethylcyclobutanol. |

| NMR Spectroscopy | Uses chiral solvating or derivatizing agents to induce diastereomeric environments that can be distinguished by NMR. | Can be used to determine enantiomeric excess and potentially assign configuration by comparison to standards. |

| Chemical Correlation | Chemically transforms the molecule to a compound of known absolute configuration without affecting the stereocenter. | A synthetic route could be devised to relate chiral 1-ethylcyclobutanol to a known chiral compound. |

Catalytic Approaches for Selective Functionalization of the Cyclobutane Ring

The development of catalytic methods for the selective functionalization of C-H bonds has revolutionized organic synthesis. These approaches offer a more atom-economical and efficient alternative to traditional pre-functionalization strategies.

Transition metal catalysts, particularly those based on rhodium and palladium, have shown significant promise in the C-H functionalization of cyclobutanes. researchgate.netresearchgate.netnih.gov These catalysts can selectively activate specific C-H bonds, allowing for the introduction of new functional groups.

While direct ortho-arylation of the ethyl group in 1-ethylcyclobutanol has not been specifically reported, related methodologies suggest its feasibility. Directed C-H activation strategies, where a directing group on the substrate coordinates to the metal catalyst and positions it for selective C-H cleavage, are well-established. For example, palladium-catalyzed ortho-arylation of alkyl groups has been achieved using directing groups. nih.gov In the context of 1-ethylcyclobutanol, the hydroxyl group could potentially serve as a directing group, although this would likely direct functionalization to the cyclobutane ring itself. A more plausible strategy would involve the temporary installation of a directing group to facilitate the desired ortho-arylation of the ethyl group.

Achieving chemo- and regioselectivity in the functionalization of a molecule with multiple reactive sites is a significant challenge. For 1-ethylcyclobutanol, potential sites for functionalization include the C-H bonds of the ethyl group and the various C-H bonds of the cyclobutane ring. Catalyst and ligand design are critical for controlling the selectivity of these reactions. nih.gov For instance, rhodium(II) catalysts have been shown to exhibit remarkable regioselectivity in the C-H functionalization of substituted cyclobutanes, with the outcome being dependent on the specific catalyst used. nih.gov This catalyst-controlled selectivity could potentially be applied to direct functionalization to either the C1 or C3 position of the cyclobutane ring in 1-ethylcyclobutanol. nih.gov

Table 2: Potential Transition Metal-Catalyzed Functionalizations of 1-Ethylcyclobutanol

| Catalyst System | Target Position | Functionalization Type | Potential Outcome |

| Palladium(II) with Directing Group | Ortho-position of ethyl group | Arylation | Introduction of an aryl group at the ortho-position of the ethyl substituent. |

| Rhodium(II) Carbenoid | C1 or C3 of cyclobutane ring | C-H Insertion | Selective introduction of a functional group at a specific position on the ring. |

| Copper Catalyst | Cyclobutane Ring | Diamination/Disulfonylation | Formation of functionalized cyclobutene (B1205218) derivatives via a radical cascade process. rsc.org |

Photoredox catalysis has emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. nih.govrsc.orgnih.gov This methodology utilizes visible light to initiate single-electron transfer (SET) processes, generating radical intermediates that can participate in a variety of coupling reactions.

In a typical photoredox catalytic cycle, a photocatalyst absorbs light and is excited to a higher energy state. This excited state can then act as either a potent oxidant or reductant, engaging in a SET event with a substrate to generate a radical ion. For cyclobutane derivatives, this can lead to ring-opening or functionalization.

For 1-ethylcyclobutanol, a photoredox-initiated process could involve the generation of an alkoxy radical from the hydroxyl group. This radical could then undergo a variety of transformations, including C-C bond cleavage (ring-opening) or intermolecular radical additions. Alternatively, direct C-H activation of the cyclobutane ring via a photoredox-mediated hydrogen atom transfer (HAT) could generate a cyclobutyl radical, which could then be trapped by a suitable coupling partner. Recent studies have demonstrated the trifunctionalization of [1.1.1]propellane to generate 3,3-disubstituted cyclobutanols via a synergistic approach involving Brønsted acid-promoted hydration and photoredox catalysis. rsc.org This highlights the potential of photoredox catalysis in constructing functionalized cyclobutanol (B46151) scaffolds.

Photoredox Catalysis for Radical Coupling Reactions

Yield Optimization in Ring-Preserving Photoredox Reactions

Visible-light photoredox catalysis has emerged as a powerful tool for constructing cyclobutane rings under mild conditions. nsf.gov These reactions often proceed through a cascade mechanism involving radical addition and subsequent polar cyclization, which inherently forms and thus preserves the desired ring structure. nih.gov One prominent strategy involves the single-electron transfer (SET) induced deboronative radical addition from an alkylboronic ester to an electron-deficient alkene that is tethered to an alkyl halide. nih.gov The resulting radical intermediate is then reduced by the photocatalyst to a carbanion, which undergoes a polar 4-exo-tet cyclization to forge the cyclobutane ring. nih.gov

Yield optimization in these reactions is highly dependent on several factors, including the choice of photocatalyst, solvent, and reaction conditions. The success of this methodology often relies on the use of easily oxidizable arylboronate complexes, which can generate non-stabilized alkyl radicals under gentle conditions. nih.gov Fine-tuning of reaction parameters is crucial for achieving high yields and minimizing side products.

Below is a summary of optimized conditions for related photoredox cyclobutanation reactions, illustrating the key parameters for yield enhancement.

| Photocatalyst | Substrates | Solvent | Additive | Yield (%) | Reference |

| 4CzIPN | Cyclohexyl boronic acid pinacol (B44631) ester, Iodide-tethered enoate | CH₃CN | PhLi | 85 | nih.gov |

| PC1 (Ir-based) | Prenyl bicyclo[1.1.0]butane-1-carboxylate, α-silylamine | CH₃CN | None | 50 | nih.gov |

| [Cu(bcp)(DPEPhos)]PF₆ | Iodomethylsilyl alcohol, Aryl alkyne | Not specified | Hünig's base | Not specified | researchgate.net |

Heterogeneous Catalysis in Hydrogenation Processes

Heterogeneous catalytic hydrogenation is a fundamental industrial process for the reduction of carbonyl compounds to alcohols. mt.com In the context of 1-ethylcyclobutanol synthesis, this methodology would typically involve the reduction of a precursor ketone, such as 1-ethylcyclobutanone. The reaction involves the use of a solid metal catalyst suspended in a liquid substrate, which is then exposed to a hydrogen atmosphere. libretexts.org The actual chemical transformation occurs at the surface of the metal catalyst. libretexts.org

The choice of catalyst is critical for both the rate and selectivity of the hydrogenation. Palladium (Pd) and Platinum (Pt) are the most common metals used for this purpose. researchgate.net

Palladium (Pd): Palladium catalysts, often supported on carbon (Pd/C), are widely used due to their high activity and versatility. researchgate.net Nanosized palladium can catalyze the hydrogenation of C=C bonds chemoselectively in the presence of other functional groups like C=O. researchgate.net However, modifying the Pd catalyst, for instance by introducing ligands, can tune its electronic properties to control the hydrogenation chemistry and inhibit undesired side reactions like deep hydrogenation. nih.gov

Platinum (Pt): Platinum, frequently used as platinum oxide (PtO₂) or supported on carriers like alumina (B75360) (Pt/Al₂O₃) or titania (Pt/TiO₂), is also a highly active catalyst. qub.ac.ukprinceton.edu Studies on the hydrogenation of cyclohexanone (B45756), a six-membered ring analogue of cyclobutanone (B123998), show that Pt catalysts are highly effective. The hydrogenation activity can be substantially higher for Pt-alloy catalysts (e.g., Pt-Sn) compared to pure Pt surfaces. princeton.edu

The reaction mechanism involves the adsorption of both hydrogen and the ketone onto the catalyst surface. libretexts.org Hydrogen gas dissociates into atomic hydrogen on the metal surface, which is then sequentially transferred to the carbonyl carbon, leading to the formation of the alcohol. libretexts.org The efficiency of this process is influenced by the catalyst support (e.g., carbon, alumina), which affects the dispersion and stability of the metal particles. libretexts.orgresearchgate.net

Scaling up hydrogenation reactions for industrial production requires careful control of pressure and temperature to ensure safety, efficiency, and optimal yield. mt.comdigitellinc.com While specific industrial parameters for 1-ethylcyclobutanol are not publicly detailed, general principles for ketone hydrogenation apply.

Temperature: Reaction rates are sensitive to temperature. For the hydrogenation of cyclohexanone over Pt and Pt-Sn catalysts, cyclohexanol (B46403) was the exclusive product at temperatures between 325–400 K (52–127 °C). princeton.edu Higher temperatures can lead to decreased selectivity and the formation of byproducts through dehydrogenation or other side reactions. princeton.edu Ruthenium catalysts, another option, are typically active at 70-80 °C. illinois.edu

Pressure: Hydrogen pressure is a key variable. Higher pressures increase the concentration of dissolved hydrogen, which generally accelerates the reaction rate. libretexts.org Industrial hydrogenations can be performed under a wide range of pressures. While some reactions can be run at mild pressures (e.g., 5 bar), others may require significantly higher pressures (150-200 atm) to achieve a reasonable conversion. libretexts.orgprinceton.edu For instance, the reduction of carboxylic acids, a more challenging transformation, can require pressures of 500-950 atm. illinois.edu The optimization for a specific process like the synthesis of 1-ethylcyclobutanol involves balancing reaction rate with the capital and operational costs of high-pressure equipment. digitellinc.com

Non-Catalytic Reduction and Alkylation Methodologies

Alternative routes to 1-ethylcyclobutanol rely on stoichiometric reagents for either the reduction of a ketone precursor or the direct alkylation of cyclobutanone. These methods are common in laboratory-scale synthesis.

The reduction of a substituted cyclobutanone can be achieved with high selectivity using metal hydride reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). vub.ac.bedavuniversity.org These reagents deliver a hydride ion to the electrophilic carbonyl carbon. davuniversity.org

Research on the reduction of 3-substituted cyclobutanones has shown that these reactions are highly stereoselective, predominantly yielding the cis-alcohol. vub.ac.be This selectivity is observed with both small (e.g., LiAlH₄) and bulky (e.g., L-Selectride) reducing agents, which preferentially attack from the face opposite to the substituent (anti-facial attack). vub.ac.be The selectivity can be further improved by lowering the reaction temperature or using a less polar solvent. vub.ac.be

The table below summarizes the experimental stereoselectivity for the reduction of 3-phenylcyclobutanone (B1345705) with various hydride reagents.

| Reducing Agent | Temperature (K) | Solvent | cis-Alcohol (%) | trans-Alcohol (%) | Reference |

| LiAlH₄ | 273 | THF | 98 | 2 | vub.ac.be |

| NaBH₄ | 273 | MeOH | 95 | 5 | vub.ac.be |

| L-Selectride | 195 | THF | 98 | 2 | vub.ac.be |

| N-Selectride | 195 | THF | 98 | 2 | vub.ac.be |

The most direct synthesis of 1-ethylcyclobutanol involves the addition of an ethyl nucleophile to the carbonyl carbon of cyclobutanone. This is readily accomplished using either a Grignard reagent or an organolithium reagent. masterorganicchemistry.comadichemistry.com

Grignard Reagents: The reaction of cyclobutanone with ethylmagnesium bromide (CH₃CH₂MgBr), a Grignard reagent, results in the formation of a magnesium alkoxide intermediate. gauthmath.com Subsequent workup with a mild acid protonates the alkoxide to yield the final product, 1-ethylcyclobutanol, which is a tertiary alcohol. adichemistry.com The Grignard reagent is a potent nucleophile and a strong base, necessitating the use of anhydrous solvents like diethyl ether or tetrahydrofuran (B95107) (THF). mnstate.edulibretexts.org

Organolithium Reagents: Similarly, organolithium reagents such as ethyllithium (B1215237) (CH₃CH₂Li) readily add to ketones. masterorganicchemistry.comwikipedia.org The reaction mechanism is analogous to the Grignard addition, where the highly polar carbon-lithium bond provides a nucleophilic ethyl carbanion that attacks the carbonyl carbon. wikipedia.org This forms a lithium alkoxide intermediate, which is then protonated during acidic workup to give 1-ethylcyclobutanol. masterorganicchemistry.com

Both methods are highly effective for creating carbon-carbon bonds and are standard procedures for synthesizing tertiary alcohols from ketones. adichemistry.comwikipedia.org

Stereochemical Outcomes of Non-Catalytic Transformations

The spatial arrangement of atoms, or stereochemistry, in molecules like 1-ethylcyclobutanol is crucial as it dictates their properties and interactions. Non-catalytic transformations, which rely on energy sources like heat or light rather than catalysts, present unique challenges and opportunities in controlling these stereochemical outcomes.

One of the most fundamental non-catalytic methods for creating cyclobutane rings is the [2+2] photocycloaddition of two olefins. researchgate.net The stereochemistry of the resulting substituted cyclobutane is directly dependent on the stereochemistry of the starting alkenes and the reaction mechanism. For instance, the cycloaddition of two different alkenes can potentially result in a mixture of stereoisomers. The precise control over which isomer is formed is a significant challenge in the absence of a catalyst to direct the approach of the reactants.

Thermal rearrangements of related structures, such as vinylcyclobutanes, also proceed without catalysts and have complex stereochemical pathways. These rearrangements can lead to the formation of cyclohexenes but are often accompanied by stereomutations of the vinylcyclobutane itself. The technical difficulties in these studies are significant, as thermal conditions can cause the starting materials to change their stereochemical configuration at rates comparable to the rearrangement itself. Understanding these competing pathways is essential for predicting and controlling the stereochemistry of the final products. While not directly synthesizing 1-ethylcyclobutanol, these non-catalytic methods form the basis for understanding how stereocenters are created and modified in four-membered ring systems.

Strategic Development of Precursors for 1-Ethylcyclobutanol Synthesis

The efficient synthesis of 1-ethylcyclobutanol is critically dependent on the availability and strategic synthesis of its key precursors. The most direct precursor is 1-ethylcyclobutanone, which can be reduced to the target alcohol, or cyclobutanone itself, which can be reacted with an ethylating agent. Therefore, research into novel and efficient syntheses of these cyclobutanone derivatives is paramount.

Synthesis of 1-Ethylcyclobutanone and its Derivatives

The synthesis of the cyclobutanone core is a well-explored area of organic chemistry, with numerous methods available for constructing the strained four-membered ring. nih.gov These methods can often be adapted to produce substituted derivatives like 1-ethylcyclobutanone.

Recent advancements have focused on innovative ring-expansion and cyclization strategies. One such method involves the protio-semipinacol ring expansion of tertiary vinylic cyclopropyl (B3062369) alcohols, which can be used to create cyclobutanone products that possess α-quaternary stereogenic centers. organic-chemistry.org Another approach is the oxidative ring expansion of methylenecyclopropanes, which can yield 2,2-diarylcyclobutanones. organic-chemistry.org

A novel synthesis of 3,3-diarylcyclobutanones proceeds through the dimetalation of in situ generated iminium salts, which then react with diaryl ketones. rsc.org Furthermore, a catalytic radical process has been developed for the asymmetric 1,4-C-H alkylation of diazoketones, providing a stereoselective route to cyclobutanone structures. organic-chemistry.org Copper-catalyzed conjugate silylation of cyclobutenone derivatives has also been reported to generate β-silylated cyclobutanones. nih.gov

These diverse methods provide a toolbox for chemists to create the necessary cyclobutanone precursors for 1-ethylcyclobutanol, with options that allow for control over substitution and stereochemistry.

Table 1: Selected Synthetic Routes to Cyclobutanone Derivatives

| Method | Starting Materials | Key Reagents | Product Type |

|---|---|---|---|

| Protio-Semipinacol Ring Expansion | Vinylic cyclopropyl alcohols | Chiral dual-hydrogen-bond donor, HCl | α-Quaternary cyclobutanones |

| Oxidative Ring Expansion | Methylenecyclopropanes | Cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN), Oxygen | 2,2-Disubstituted cyclobutanones |

| Dimetalation of Iminium Ions | Iminium salts, Diaryl ketones | TiCl4–trialkylamine | 3,3-Diarylcyclobutanones |

| Asymmetric C-H Alkylation | Diazoketones | Co(II)-based metalloradical catalyst | Chiral cyclobutanones |

Novel Cyclization Routes to Substituted Cyclobutane Rings

Beyond the synthesis of the immediate ketone precursor, broader strategies for constructing the substituted cyclobutane ring are continually being developed. These routes provide alternative pathways that can build the desired carbon skeleton with high efficiency and control.

Photocatalytic [2+2] cycloaddition reactions in aqueous solutions represent a modern approach for forging the two new carbon-carbon bonds needed to form the cyclobutane ring. researchgate.net This method demonstrates excellent functional group tolerance, allowing for the synthesis of densely functionalized cyclobutane scaffolds. researchgate.net

Another innovative strategy is the Lewis acid-catalyzed ring-expanding cycloisomerization of alkylidenecyclopropane acylsilanes. nih.gov This reaction proceeds through a tandem sequence to create bicyclic systems containing a cyclobutane ring with a challenging quaternary stereocenter. nih.gov The resulting α-silyl ketone functionality provides a handle for further chemical modifications. nih.gov

Furthermore, cyclization and annulation reactions that are initiated by the ring-opening of other small rings, like cyclopropanes, have become well-established in synthetic chemistry for building more complex molecules containing cyclobutane rings. rsc.org These advanced methodologies highlight the strategic evolution of cyclobutane synthesis, moving towards greater complexity and efficiency.

Green Chemistry Principles and Sustainable Synthesis of 1-Ethylcyclobutanol

The modern chemical industry is increasingly guided by the principles of green chemistry, which aim to design chemical processes that minimize or eliminate the use and generation of hazardous substances. yale.edusigmaaldrich.com The synthesis of 1-ethylcyclobutanol provides a case study for applying these principles to improve sustainability.

The twelve principles of green chemistry, developed by Paul Anastas and John Warner, offer a framework for this analysis. sigmaaldrich.com Key principles applicable to the synthesis of 1-ethylcyclobutanol include:

Prevention : It is better to prevent waste than to clean it up after it has been created. gctlc.org This can be achieved through high-yield reactions and one-pot procedures that reduce the number of isolation and purification steps, thereby minimizing solvent and material loss. nih.gov

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. gctlc.org Addition reactions, such as the Grignard reaction of ethylmagnesium bromide with cyclobutanone, are inherently more atom-economical than multi-step routes involving protecting groups.

Less Hazardous Chemical Syntheses : Wherever practicable, synthetic methods should use and generate substances that possess little toxicity to human health and the environment. yale.edu This involves careful selection of reagents and solvents.

Safer Solvents and Auxiliaries : The use of auxiliary substances like solvents should be made unnecessary or innocuous. yale.edu Research into replacing traditional, volatile, and flammable solvents like diethyl ether in Grignard reactions with greener alternatives is an active area.

Design for Energy Efficiency : Energy requirements should be minimized. sigmaaldrich.com Developing syntheses that can be conducted at ambient temperature and pressure, or using energy sources like microwave irradiation to reduce reaction times, contributes to this goal. firp-ula.org

Use of Catalysis : Catalytic reagents are superior to stoichiometric reagents. gctlc.org While the classic Grignard synthesis uses a stoichiometric amount of the organometallic reagent, developing catalytic ethylation methods for cyclobutanone would represent a significant green advancement.

Reduce Derivatives : Unnecessary derivatization, such as the use of blocking or protecting groups, should be minimized or avoided, as these steps require additional reagents and generate waste. sigmaaldrich.com

By applying these principles, the synthesis of 1-ethylcyclobutanol can be made more efficient, less wasteful, and safer, aligning with the goals of sustainable chemical manufacturing.

Table 2: Application of Green Chemistry Principles to 1-Ethylcyclobutanol Synthesis

| Green Chemistry Principle | Application to 1-Ethylcyclobutanol Synthesis |

|---|---|

| Atom Economy | Favoring addition reactions (e.g., Grignard) over substitution or elimination pathways. |

| Safer Solvents | Exploring alternatives to traditional ether solvents for organometallic additions. |

| Energy Efficiency | Investigating microwave-assisted synthesis or reactions that proceed at room temperature. |

| Catalysis | Developing catalytic ethylation methods to replace stoichiometric Grignard reagents. |

| Reduce Derivatives | Designing synthetic routes that avoid the need for protecting groups on the ketone precursor. |

| Waste Prevention | Optimizing reaction conditions for maximum yield and selectivity to minimize byproduct formation. |

Mechanistic Investigations into 1 Ethylcyclobutanol Reactivity and Transformations

Influence of Cyclobutane (B1203170) Ring Strain on Reaction Dynamics

The reactivity of 1-ethylcyclobutanol is significantly influenced by the inherent strain within its four-membered ring. This strain, a combination of angle and torsional strain, renders the molecule energetically unfavorable compared to its acyclic counterparts and drives its participation in reactions that can alleviate this condition.

This stored potential energy makes the cyclobutane ring susceptible to cleavage under certain reaction conditions, as breaking the ring can lead to a more stable, lower-energy state. The presence of an ethyl and a hydroxyl group on the same carbon atom in 1-ethylcyclobutanol does not significantly alter the fundamental strain of the ring but does influence the pathways through which this strain is released during chemical transformations. The high strain energy is a key thermodynamic driving force for reactions involving ring-opening or rearrangement.

Ring Strain Energies of Small Cycloalkanes

| Cycloalkane | Ring Size | Total Strain Energy (kcal/mol) | Strain Energy per CH₂ Group (kcal/mol) |

|---|---|---|---|

| Cyclopropane | 3 | 27.6 | 9.2 |

| Cyclobutane | 4 | 26.3 | 6.6 |

| Cyclopentane (B165970) | 5 | 7.4 | 1.5 |

| Cyclohexane (B81311) | 6 | ~0 | ~0 |

Electronically, the hydroxyl group (-OH) is an electron-withdrawing group due to the high electronegativity of the oxygen atom. This inductive effect can influence the electron density distribution within the cyclobutane ring. In the context of stability, these electronic effects are most pronounced in the transition states of reactions. For instance, in acid-catalyzed reactions, the hydroxyl group's ability to be protonated and depart as a water molecule is a critical electronic event that initiates subsequent transformations.

The puckered conformation of the cyclobutane ring in 1-ethylcyclobutanol allows for some relief of torsional strain. The substituents (ethyl and hydroxyl groups) will occupy positions that minimize steric interactions. In cyclobutanol (B46151) itself, conformers with the hydroxyl group in an equatorial position are generally more stable. nih.gov The addition of the ethyl group further influences the conformational preference to minimize steric hindrance between the substituents and the ring hydrogens.

Rearrangement Reactions and Structural Reorganizations

The combination of ring strain and the presence of a tertiary alcohol functional group makes 1-ethylcyclobutanol prone to rearrangement reactions, particularly under acidic conditions. These transformations are driven by the formation of more stable intermediates and products, often involving an expansion of the strained four-membered ring.

The acid-catalyzed dehydration of 1-ethylcyclobutanol is a classic example of an elimination reaction that proceeds through a carbocation intermediate, typically following an E1 (Elimination, unimolecular) mechanism. youtube.com The generally accepted mechanism involves three key steps:

Protonation of the Hydroxyl Group: The reaction is initiated by the protonation of the hydroxyl group by an acid catalyst (e.g., H₂SO₄ or H₃PO₄), converting the poor leaving group (-OH) into a good leaving group (-OH₂⁺). study.com

Formation of a Carbocation: The protonated hydroxyl group departs as a water molecule, leading to the formation of a tertiary carbocation intermediate, the 1-ethylcyclobutyl cation. This step is the rate-determining step of the reaction.

Deprotonation to Form an Alkene: A base (such as water or the conjugate base of the acid catalyst) removes a proton from a carbon atom adjacent to the positively charged carbon, resulting in the formation of a double bond and regenerating the acid catalyst.

The kinetics of the reaction are dependent on the concentration of the substrate and the acid catalyst. The rate of the reaction is primarily determined by the stability of the carbocation intermediate formed in the second step. Tertiary alcohols, like 1-ethylcyclobutanol, dehydrate more readily than secondary and primary alcohols because they form more stable tertiary carbocations. youtube.com

In the 1-ethylcyclobutyl cation, the empty p-orbital on the positively charged carbon can overlap with the σ-bonds of the C-H bonds on the adjacent methylene (B1212753) groups of the cyclobutane ring and the methylene group of the ethyl substituent. The more adjacent C-H bonds available for this overlap, the greater the hyperconjugative stabilization. This stabilization is a key factor that facilitates the formation of the tertiary carbocation, making the E1 pathway accessible for 1-ethylcyclobutanol. For the ethyl cation, it has been shown that there are three such hyperconjugation structures. doubtnut.com

1-ethylcyclobutanol, being a tertiary alcohol, would be expected to dehydrate significantly faster than a primary or secondary cyclobutanol. When compared to other tertiary alcohols, its dehydration rate would be influenced by the specific structure of the carbocation.

Relative Dehydration Rates of Alcohols

| Alcohol | Type | Carbocation Intermediate | Relative Stability of Carbocation | Expected Relative Dehydration Rate |

|---|---|---|---|---|

| 1-Ethylcyclobutanol | Tertiary | Tertiary (1-ethylcyclobutyl) | High | Fast |

| tert-Butyl alcohol | Tertiary | Tertiary (tert-butyl) | High | Fast |

| Cyclobutanol | Secondary | Secondary (cyclobutyl) | Moderate | Moderate |

| Ethanol | Primary | Primary (ethyl) | Low | Slow |

Pinacol-Type and Semipinacol-Type Rearrangements

The reactivity of 1-ethylcyclobutanol under acidic conditions is characterized by its propensity to undergo skeletal rearrangements, primarily through pathways analogous to Pinacol (B44631) and semipinacol rearrangements. These transformations are driven by the high ring strain of the cyclobutane ring and the formation of carbocation intermediates.

Under acidic catalysis, the hydroxyl group of 1-ethylcyclobutanol is protonated, forming a good leaving group (water). Departure of the water molecule generates a tertiary carbocation at the C1 position of the cyclobutane ring. This carbocation is a key intermediate that can undergo a variety of rearrangements to yield more stable products. The primary driving force for these rearrangements is the relief of the inherent strain in the four-membered ring, which is estimated to be around 26 kcal/mol.

A significant rearrangement pathway for the 1-ethylcyclobutyl cation is a ring expansion to form a more stable cyclopentyl cation. This occurs via a 1,2-alkyl shift, where one of the C-C bonds of the cyclobutane ring migrates to the carbocationic center. This process results in the formation of a tertiary cyclopentyl carbocation, which is energetically more favorable than the initial cyclobutyl cation due to the larger and less strained five-membered ring. Subsequent elimination of a proton from an adjacent carbon atom leads to the formation of various isomeric methyl- and ethyl-substituted cyclopentenes. For instance, in a reaction analogous to the acid-catalyzed dehydration of 1-methylcyclobutanol which yields 1-methylcyclopentene, 1-ethylcyclobutanol is expected to yield 1-ethylcyclopentene as a major product. askfilo.com

The table below summarizes the expected products from the acid-catalyzed rearrangement of 1-ethylcyclobutanol.

| Reactant | Intermediate Carbocation | Rearrangement Type | Major Product(s) |

| 1-Ethylcyclobutanol | 1-Ethylcyclobutyl cation | Ring Expansion (1,2-Alkyl Shift) | 1-Ethylcyclopentene |

| 3-Ethylcyclopentene |

Thermally and Photochemically Induced Rearrangement Pathways

Beyond acid-catalyzed reactions, 1-ethylcyclobutanol can also be induced to rearrange through the input of thermal or photochemical energy. These pathways often involve radical intermediates and can lead to a different array of products compared to the ionic mechanisms of Pinacol-type rearrangements.

Thermally Induced Rearrangements:

Upon heating, cyclobutanol derivatives can undergo fragmentation reactions. The thermal decomposition of cyclobutane itself is known to yield two molecules of ethylene (B1197577) in a stepwise process involving a diradical intermediate. While specific studies on the thermolysis of 1-ethylcyclobutanol are not extensively documented, analogous pathways can be postulated. The high temperature would likely promote homolytic cleavage of the C-C bonds within the strained cyclobutane ring. This could lead to the formation of a diradical intermediate that can subsequently fragment into smaller, more stable molecules. The presence of the ethyl and hydroxyl substituents would influence the fragmentation pattern, potentially leading to a mixture of olefinic and carbonyl compounds.

Photochemically Induced Rearrangements:

Photochemical activation of cyclobutanol derivatives can initiate a variety of transformations. The absorption of UV light can excite the molecule to a higher energy state, leading to bond cleavage or rearrangement. For cyclobutanones, photochemical reactions such as cycloelimination to form an alkene and a ketene (B1206846), or ring expansion, are well-documented.

In the case of 1-ethylcyclobutanol, photochemical excitation could lead to the homolytic cleavage of a C-C bond in the cyclobutane ring, forming a 1,4-diradical intermediate. This diradical can then undergo several competing reaction pathways:

Cycloreversion: Re-cleavage to form smaller unsaturated molecules.

Intramolecular Hydrogen Abstraction: Leading to the formation of unsaturated alcohols.

Ring Expansion: Rearrangement to a cyclopentanol-derived radical.

The specific products formed would depend on the wavelength of light used and the reaction conditions. Photochemical reactions of cyclobutanes are a rich area of study, and the principles governing these transformations suggest that 1-ethylcyclobutanol would exhibit complex and diverse reactivity under photochemical induction. acs.org

Oxidative Transformations and Selective Bond Cleavages

The oxidation of 1-ethylcyclobutanol presents a multifaceted reactivity profile, influenced by the presence of a tertiary alcohol and the strained cyclobutane ring. Oxidative processes can either target the hydroxyl group or induce cleavage of the carbon-carbon bonds of the ring.

C-C Bond Cleavage Pathways in Oxidation Reactions

The inherent ring strain of the cyclobutane moiety in 1-ethylcyclobutanol makes its C-C bonds susceptible to cleavage under oxidative conditions. This fragmentation is often a favorable process as it relieves the strain energy of the four-membered ring.

Oxidant Specificity and Product Formation (e.g., Ketones, Aldehydes)

The nature of the oxidant employed plays a crucial role in determining the products of the oxidative C-C bond cleavage of 1-ethylcyclobutanol. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or chromium trioxide (CrO3) in acidic conditions, can lead to the cleavage of the cyclobutane ring. vanderbilt.edulibretexts.org

The oxidation of tertiary alcohols can be challenging and often requires harsh conditions that can also promote C-C bond cleavage. In the case of 1-ethylcyclobutanol, oxidation can lead to the formation of a variety of products depending on which C-C bond is cleaved. For instance, cleavage of the C1-C2 bond could ultimately lead to the formation of a keto-acid. The reaction likely proceeds through the formation of an unstable intermediate which then undergoes further oxidation and fragmentation.

The table below illustrates the potential products based on the site of C-C bond cleavage during the oxidation of 1-ethylcyclobutanol.

| Oxidant | Bond Cleavage Site | Initial Product Type | Potential Final Product(s) |

| KMnO4 / H+ | C1-C2 or C1-C4 | Dicarbonyl compound | Keto-acid |

| CrO3 / H2SO4 | C1-C2 or C1-C4 | Dicarbonyl compound | Keto-acid |

Release of Ring Strain via Oxidative Fragmentation

A primary thermodynamic driving force for the oxidative C-C bond cleavage of 1-ethylcyclobutanol is the release of the significant ring strain inherent in the cyclobutane ring. The energy gained by forming a more stable, acyclic system can facilitate fragmentation pathways that might otherwise be energetically unfavorable.

Oxidative ring expansion is another possible outcome, where the initial oxidation step leads to an intermediate that rearranges to a larger, less strained ring system. For example, certain oxidative conditions can promote the expansion of cyclobutanols to form γ-lactones or other five-membered ring structures. Radical-mediated ring-opening reactions of tertiary cyclobutanols are also known to produce γ-substituted ketones. magtech.com.cn This transformation highlights how the release of ring strain can be coupled with oxidative processes to achieve synthetically useful transformations.

Chemoselective Oxidation of the Hydroxyl Group

While C-C bond cleavage is a prominent reaction pathway, it is also possible to achieve chemoselective oxidation of the hydroxyl group of 1-ethylcyclobutanol, although this is generally more challenging for tertiary alcohols compared to primary or secondary alcohols. The goal of such a transformation would be to form a ketone without disrupting the cyclobutane ring.

Tertiary alcohols lack a hydrogen atom on the carbon bearing the hydroxyl group, which makes oxidation by many common reagents difficult as these often rely on the removal of this hydrogen. However, specialized oxidizing agents and conditions have been developed for the oxidation of tertiary alcohols. These methods often involve the formation of a more reactive intermediate that can then eliminate to form a C=C bond or undergo rearrangement.

Achieving a clean oxidation of the hydroxyl group of 1-ethylcyclobutanol to the corresponding ketone without inducing rearrangement or fragmentation would require careful selection of the oxidizing agent and reaction conditions. Milder, more selective oxidants would be necessary to avoid the competing C-C bond cleavage pathways that are favored by the release of ring strain. The development of such chemoselective methods is an ongoing area of research in organic synthesis.

Nucleophilic and Electrophilic Substitution at the Cyclobutane Core

Substitution reactions involving the cyclobutane core of 1-ethylcyclobutanol are intricate processes governed by both electronic and steric factors. The tertiary nature of the alcohol and the strained four-membered ring dictate the plausible mechanistic pathways.

Nucleophilic substitution at the C1 position of 1-ethylcyclobutanol is significantly influenced by steric hindrance. In a hypothetical SN2 reaction, the nucleophile must approach the electrophilic carbon from the backside relative to the leaving group. The presence of the ethyl group, in addition to the two methylene groups of the cyclobutane ring, creates a sterically congested environment around the C1 carbon. This crowding impedes the trajectory of the incoming nucleophile, thereby increasing the activation energy and dramatically slowing down the rate of a direct SN2 displacement.

Table 1: Relative Reaction Rates of Nucleophilic Substitution for 1-Alkylcycloalkyl Systems (Illustrative)

| 1-Alkyl Substituent | Relative Rate (SN2) | Steric Hindrance |

|---|---|---|

| Hydrogen | High | Low |

| Methyl | Moderate | Medium |

| Ethyl | Low | High |

| tert-Butyl | Very Low/No Reaction | Very High |

Note: This table is illustrative, based on general principles of steric hindrance in SN2 reactions, as specific kinetic data for 1-ethylcyclobutanol is scarce.

Conversely, under conditions favoring an SN1 mechanism, the departure of a leaving group from C1 would lead to the formation of a tertiary carbocation. The stability of this carbocation is enhanced by hyperconjugation with the adjacent alkyl groups. However, the inherent strain of the cyclobutane ring can influence the stability and subsequent reactions of this intermediate.

The hydroxyl group of 1-ethylcyclobutanol can be activated by electrophiles, most commonly protons from an acid catalyst, to form a good leaving group (water). This initiation step is crucial for subsequent ring-opening reactions, which are thermodynamically driven by the release of the approximately 26 kcal/mol of strain energy associated with the cyclobutane ring.

Upon protonation of the hydroxyl group and its departure, a tertiary cyclobutyl carbocation is formed. This intermediate is highly prone to rearrangement via C-C bond cleavage to yield a more stable, open-chain carbocation. The regioselectivity of the ring-opening is dictated by the formation of the most stable carbocationic intermediate. In the case of 1-ethylcyclobutanol, cleavage of the C1-C2 (or C1-C4) bond would lead to a primary carbocation, which is energetically unfavorable. Cleavage of the C2-C3 bond is not a direct consequence of the initial carbocation formation at C1. Therefore, the most likely pathway involves a rearrangement where the positive charge is stabilized.

A common transformation is the acid-catalyzed rearrangement of 1-alkylcyclobutanols to yield ketones or alkenes. For 1-ethylcyclobutanol, this would likely proceed through a ring-expansion to a cyclopentyl cation or, more commonly, a ring-opening to form a linear keto-product. For example, treatment with acid could lead to the formation of 2-hexanone.

Radical Reactions and Their Mechanistic Implications

Radical reactions provide alternative pathways for the functionalization of 1-ethylcyclobutanol, often proceeding under milder conditions than ionic reactions and offering different selectivity.

The hydroxyl group of 1-ethylcyclobutanol can be converted into a precursor for an alkoxy radical (RO•) through various methods, such as reaction with N-hydroxyphthalimide esters or through photoredox catalysis. Once formed, the alkoxy radical is a highly reactive intermediate that can undergo C-C bond cleavage. researchgate.net

The most favorable cleavage pathway for the alkoxy radical derived from 1-ethylcyclobutanol is the β-scission of one of the cyclobutane C-C bonds. This process is highly exothermic due to the relief of ring strain and results in the formation of a distally located carbon-centered radical. This radical can then participate in a variety of subsequent reactions, including:

Hydrogen Atom Transfer (HAT): The radical can abstract a hydrogen atom from a suitable donor, leading to a saturated, open-chain product.

Addition to π-systems: The radical can add to alkenes or alkynes, forming a new C-C bond.

Oxidation/Reduction: The radical can be oxidized to a carbocation or reduced to a carbanion, depending on the reaction conditions.

Recent studies have shown that tertiary cycloalkanols, including cyclobutanols, can undergo silver-catalyzed ring-opening for C-H functionalization of other molecules. rsc.orgnih.gov This involves the generation of an alkoxy radical, followed by C-C bond cleavage to produce an open-chain radical that then engages in the C-H functionalization step.

The key intermediate in the radical-mediated transformations of 1-ethylcyclobutanol is the open-chain alkyl radical formed after the initial alkoxy radical generation and subsequent β-scission. The stability of this radical intermediate plays a crucial role in directing the course of the reaction. The radical formed from 1-ethylcyclobutanol would be a primary alkyl radical, which is less stable than secondary or tertiary radicals. libretexts.org

Table 2: Plausible Intermediates in Radical Reactions of 1-Ethylcyclobutanol

| Precursor | Initial Radical Intermediate | Ring-Opened Radical Intermediate | Potential Final Product Type |

|---|---|---|---|

| 1-Ethylcyclobutanol | 1-Ethylcyclobutoxy radical | 5-Oxoheptan-3-yl radical | γ-Functionalized ketone |

The regioselectivity of the initial C-C bond cleavage can be influenced by the substitution pattern on the cyclobutane ring. For 1-ethylcyclobutanol, the cleavage of the C1-C2 or C1-C4 bond would lead to the same primary alkyl radical intermediate. The subsequent reactivity of this intermediate is then harnessed in various synthetic applications to create linear molecules with functional groups at specific positions, which would be challenging to synthesize via other methods. The study of these radical intermediates is crucial for developing new synthetic methodologies that leverage the inherent reactivity of strained ring systems. researchgate.net

Theoretical and Computational Chemistry Studies of 1 Ethylcyclobutanol

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to determining the intrinsic properties of a molecule, including its three-dimensional shape and the distribution of its electrons. These methods solve approximations of the Schrödinger equation to provide insights into molecular stability and bonding.

Density Functional Theory (DFT) is a widely used computational method for predicting the equilibrium or ground-state geometry of molecules. arxiv.orgnih.gov Instead of calculating the complex many-electron wavefunction, DFT determines the total energy of the system from its electron density. nih.gov The geometry optimization process systematically alters the molecular structure to find the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. youtube.com

For 1-ethylcyclobutanol, a DFT geometry optimization would predict key structural parameters. The cyclobutane (B1203170) ring is known to be non-planar, adopting a "puckered" conformation to alleviate some of the angle strain inherent in a planar four-membered ring. fiveable.mewikipedia.org The ideal bond angle for sp³ hybridized carbon is 109.5°, but the internal angles of a planar cyclobutane are restricted to 90°, creating significant strain. fiveable.me Ab initio studies on the parent cyclobutane molecule confirm this puckered structure, with a dihedral angle of approximately 20-30° and C-C bond lengths elongated to around 1.55-1.57 Å, compared to the typical ~1.54 Å in unstrained alkanes. caltech.eduscispace.comsmu.eduresearchgate.net The substitution of an ethyl and a hydroxyl group on one of the ring carbons in 1-ethylcyclobutanol would further influence these parameters, affecting the degree of puckering and the specific bond lengths and angles around the substituted carbon.

Table 1: Representative Calculated Structural Parameters for Cyclobutane (Analogous System) This table presents data for the parent cyclobutane molecule, which serves as a structural foundation for 1-ethylcyclobutanol. The values are derived from high-level ab initio calculations.

| Parameter | Calculated Value | Reference |

| C-C Bond Length (rₑ) | 1.547 Å | researchgate.net |

| C-H Bond Length (axial, rₑ) | 1.083 Å | researchgate.net |

| C-H Bond Length (equatorial, rₑ) | 1.081 Å | researchgate.net |

| Ring Puckering Angle (θₑ) | 29.8° | researchgate.net |

| Inversion Barrier | 482 cm⁻¹ (5.77 kJ/mol) | researchgate.net |

Conformational analysis involves identifying the stable spatial arrangements of a molecule (conformers) and determining their relative energies. For 1-ethylcyclobutanol, conformational flexibility arises from the puckering of the cyclobutane ring and the rotation around the C-O and C-C single bonds of the substituents.

Ab initio methods, such as Møller-Plesset perturbation theory (MP2), solve the Schrödinger equation from first principles with fewer approximations than DFT, providing highly accurate energetic predictions. nih.gov Semi-empirical methods are computationally less demanding as they use parameters derived from experimental data to simplify calculations, making them suitable for larger molecules. researchgate.net

A detailed conformational analysis of the closely related molecule, cyclobutanol (B46151), using ab initio (MP2) calculations and variable temperature infrared spectroscopy has identified four stable conformers. nih.gov These arise from the position of the hydroxyl group on the puckered ring (equatorial, Eq, or axial, Ax) and the rotation around the C-O bond (trans, t, or gauche, g). nih.gov The study found the equatorial-trans (Eq-t) conformer to be the most stable, followed closely by the equatorial-gauche (Eq-g) conformer. nih.gov The presence of an ethyl group in 1-ethylcyclobutanol would introduce additional steric interactions, likely further favoring conformations where the bulky ethyl group occupies an equatorial-like position to minimize steric strain.

Table 2: Calculated Relative Stabilities and Populations of Cyclobutanol Conformers Data from MP2(full)/6-31G(d) calculations for the analogous molecule cyclobutanol. nih.gov

| Conformer | Description | Relative Enthalpy (kJ/mol) | Calculated Population (298 K) |

| Eq-t | Equatorial OH, trans H | 0.00 | 50% |

| Eq-g | Equatorial OH, gauche H | 2.39 | 47% |

| Ax-g | Axial OH, gauche H | >7.78 | 3% |

| Ax-t | Axial OH, trans H | - | <1% |

The Quantum Theory of Atoms in Molecules (AIM), developed by Richard Bader, provides a rigorous method for analyzing the chemical bonding and structure of a molecule based on the topology of its electron density, ρ(r). gla.ac.uk This approach partitions a molecule into atomic basins and identifies critical points in the electron density where the gradient of ρ(r) is zero.

The most important critical points for chemical bonding are the (3, -1) or bond critical points (BCPs), which exist between any two bonded atoms. nih.gov The properties of the electron density at a BCP reveal the nature of the interaction. For 1-ethylcyclobutanol, an AIM analysis would be particularly insightful for characterizing the strained C-C bonds of the cyclobutane ring. The value of the electron density (ρb) and its Laplacian (∇²ρb) at the C-C BCPs would quantify the degree of covalent character and electron concentration. Typically, strained bonds, like those in cyclobutane, exhibit bond paths that are bent outwards from the direct internuclear axis, and the ρb values may be lower than those in corresponding unstrained alkanes. uni-muenchen.de The presence of a (3, +1) or ring critical point (RCP) inside the cyclobutane ring is a topological requirement for a cyclic structure. nih.gov

Transition State Modeling and Reaction Pathway Elucidation

Computational chemistry is instrumental in mapping the transformation of reactants to products, providing a detailed picture of the reaction mechanism. This involves locating the high-energy transition state (TS) that connects reactants and products on the potential energy surface.

Mapping a reaction mechanism involves identifying all relevant stationary points, including reactants, intermediates, transition states, and products. researchgate.net The energy difference between the reactants and the highest-energy transition state determines the activation energy and thus the reaction rate.

A significant area of cyclobutanol chemistry involves transition metal-catalyzed ring-opening reactions, where the strained C-C bond is cleaved. nih.govacs.org For example, a palladium-catalyzed process can proceed via β-carbon elimination. nih.govacs.org A computational mapping of such a reaction for 1-ethylcyclobutanol would involve:

Modeling the Reactant Complex: An initial complex between 1-ethylcyclobutanol (likely as an alcoholate) and the palladium catalyst.

Locating the β-Carbon Elimination Transition State: This key step involves the cleavage of a C-C bond within the ring and the formation of a σ-alkyl palladium intermediate.

Characterizing Intermediates: The structure and stability of the resulting open-chain organometallic intermediate would be determined.

Mapping Subsequent Steps: Further steps, such as migratory insertion or reductive elimination to form the final product, would each have their own transition states that need to be located to complete the catalytic cycle.

Another common reaction is acid-catalyzed dehydration. Computational modeling could elucidate the mechanism, determining whether it proceeds via an E1-like pathway involving a tertiary cyclobutyl cation intermediate or a concerted E2-like pathway.

When a reaction can yield multiple products, the product distribution can be governed by either kinetic or thermodynamic control. wikipedia.orgjackwestin.com

Kinetic Control: At lower temperatures or with shorter reaction times, the major product is the one that is formed fastest—the one with the lowest activation energy. This is the kinetic product. youtube.comlibretexts.org

Thermodynamic Control: At higher temperatures, where the reactions are reversible, the system can reach equilibrium. The major product will be the most stable one, regardless of how fast it is formed. This is the thermodynamic product. jackwestin.comlibretexts.org

Computational chemistry can predict the outcome by calculating the energies of both the transition states and the final products. researchgate.net For example, the acid-catalyzed dehydration of 1-ethylcyclobutanol can lead to several isomeric alkenes.

Figure 1: Potential Dehydration Products of 1-Ethylcyclobutanol

Table 3: Hypothetical Energy Profile for Dehydration of 1-Ethylcyclobutanol This table illustrates the type of data generated from computational studies to predict reaction outcomes. Energies are relative to the starting material.

| Species | Relative Energy (kJ/mol) | Identity |

| Transition State to 1-Ethylcyclobutene | +120 | - |

| Transition State to Ethylidenecyclobutane | +110 | - |

| 1-Ethylcyclobutene | -15 | Thermodynamic Product |

| Ethylidenecyclobutane | -5 | Kinetic Product |

Influence of Solvent Effects on Reaction Energetics

In computational chemistry, understanding the role of the solvent is crucial for accurately predicting the energetics of a reaction. Solvents can significantly influence reaction rates and equilibria by stabilizing or destabilizing reactants, transition states, and products to different extents. For reactions involving polar molecules like 1-ethylcyclobutanol, which possesses a hydroxyl group capable of hydrogen bonding, solvent effects are particularly pronounced.

Theoretical studies employ various solvent models to account for these interactions. The most common are implicit and explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant, offering a computationally efficient way to capture bulk solvent effects. Explicit models involve including a number of individual solvent molecules around the solute, providing a more detailed picture of specific interactions like hydrogen bonding, but at a much higher computational cost.

The choice of solvent can alter the free energy profile of a reaction. For instance, in a hypothetical acid-catalyzed dehydration of 1-ethylcyclobutanol to form ethylidenecyclobutane, the reaction proceeds through a carbocation intermediate. Polar protic solvents, such as water or ethanol, would be expected to stabilize this charged intermediate and the corresponding transition state to a greater extent than nonpolar solvents like hexane. This stabilization would lower the activation energy and accelerate the reaction rate.

Computational studies can quantify these effects by calculating the reaction energetics in the gas phase and in various solvents. The difference in the calculated free energy of activation (ΔG‡) between the gas phase and a solvent provides insight into the magnitude of the solvent effect.

Table 1: Hypothetical Influence of Solvent on the Activation Energy of 1-Ethylcyclobutanol Dehydration

| Solvent | Dielectric Constant (ε) | Calculated ΔG‡ (kcal/mol) | Relative Rate Acceleration |

| Gas Phase | 1 | 35.0 | 1 |

| Hexane | 1.9 | 33.5 | ~10 |

| Dichloromethane | 8.9 | 28.2 | ~1.5 x 10^5 |

| Ethanol | 24.6 | 24.1 | ~2.2 x 10^8 |

| Water | 78.4 | 22.5 | ~3.0 x 10^9 |

Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating the expected trend based on general chemical principles.

Analysis of Reactivity Descriptors and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of computational chemistry for predicting the reactivity of molecules. It posits that the most significant interactions governing a chemical reaction occur between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability. A smaller gap generally implies higher reactivity.

For 1-ethylcyclobutanol, the HOMO is expected to be localized primarily on the lone pairs of the oxygen atom in the hydroxyl group, making it the primary site for electrophilic attack. The LUMO, on the other hand, would likely be an antibonding σ* orbital associated with the C-O bond. In a reaction with an electrophile, the interaction would be between the HOMO of 1-ethylcyclobutanol and the LUMO of the electrophile. Conversely, in a reaction with a nucleophile, the interaction would be between the LUMO of 1-ethylcyclobutanol and the HOMO of the nucleophile.

Computational software can readily calculate the energies of these frontier orbitals. These values can then be used to compare the reactivity of 1-ethylcyclobutanol with other molecules or to predict how its reactivity might change upon substitution.

Table 2: Hypothetical Frontier Molecular Orbital Energies for 1-Ethylcyclobutanol

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -9.8 | Localized on oxygen lone pairs |

| LUMO | +4.5 | σ* orbital of the C-O bond |

| HOMO-LUMO Gap | 14.3 | Indicates high kinetic stability |

Note: The data in this table is hypothetical and for illustrative purposes only.

An electrostatic potential (ESP) surface is a map of the electrostatic potential generated by a molecule's electron and nuclear charge distribution, plotted onto its electron density surface. ESP maps are invaluable for identifying the nucleophilic and electrophilic regions of a molecule. Regions of negative potential (typically colored red or orange) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are sites for nucleophilic attack.

For 1-ethylcyclobutanol, the ESP surface would show a region of high negative potential around the oxygen atom of the hydroxyl group, due to its high electronegativity and lone pairs of electrons. This confirms the oxygen as the primary nucleophilic center. The hydrogen atom of the hydroxyl group would exhibit a region of positive potential, making it susceptible to attack by a base. The carbon atom bonded to the hydroxyl group would also show a slight positive potential, indicating its electrophilic character, particularly in reactions where the hydroxyl group acts as a leaving group.

Computational Probes for Mechanistic Differentiation

The Kinetic Isotope Effect (KIE) is the change in the rate of a reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org KIEs are powerful tools for elucidating reaction mechanisms, particularly for determining whether a specific bond is broken in the rate-determining step. libretexts.orgprinceton.edu Computational chemistry allows for the theoretical prediction of KIEs by calculating the vibrational frequencies of the reactants and the transition state for both the isotopically light and heavy species. wikipedia.org

A primary KIE (kH/kD > 1) is observed when a bond to the isotopically substituted atom is broken in the rate-limiting step. The magnitude of the KIE can provide further insight into the geometry of the transition state. For instance, in a hypothetical E2 elimination reaction of 1-ethylcyclobutanol, where a C-H bond adjacent to the hydroxyl group is broken in the rate-determining step, substituting that hydrogen with deuterium (B1214612) would be expected to yield a significant primary KIE. Computational models can calculate the zero-point vibrational energies (ZPVE) for the C-H and C-D bonds in the reactant and the transition state. The difference in these ZPVEs is the primary determinant of the KIE.